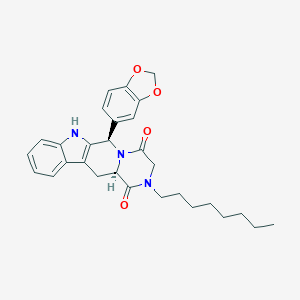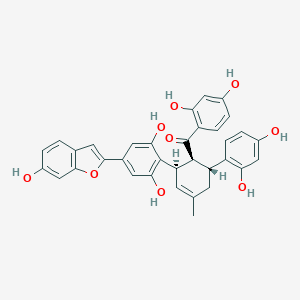
桑橙呋喃 C
科学研究应用
桑黄呋喃C具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Mulberrofuran C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Mulberrofuran C has been shown to inhibit the activity of matrix metalloproteinase-1 (MMP1), which is involved in the degradation of extracellular matrix components . Additionally, it interacts with superoxide dismutase type-1 (SOD1), enhancing its expression and thereby contributing to its antioxidant properties . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.
Cellular Effects
Mulberrofuran C exerts significant effects on various cell types and cellular processes. In human keratinocytes, it has been found to protect against UVB-induced photodamage by inhibiting MMP1 expression and enhancing collagen-1 (COL1A1) and β-catenin (CTNNB1) expression . This indicates its role in maintaining skin health and preventing photoaging. Furthermore, Mulberrofuran C has shown hepatoprotective effects in HepG2 cells by reducing oxidative stress and enhancing cell viability . These cellular effects underscore its potential therapeutic applications in dermatology and hepatology.
Molecular Mechanism
The molecular mechanism of Mulberrofuran C involves several pathways. It acts as an inhibitor of hepatitis A virus 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP), thereby hindering viral replication and transcription . Additionally, Mulberrofuran C modulates the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation . These molecular interactions elucidate the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mulberrofuran C have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity over extended periods Studies have shown that Mulberrofuran C retains its hepatoprotective and neuroprotective activities over time, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Mulberrofuran C vary with different dosages in animal models. At lower doses, it has been found to enhance cell viability and reduce oxidative stress in neuroblastoma cells . Higher doses may lead to adverse effects, including cytotoxicity and disruption of cellular homeostasis . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Mulberrofuran C is involved in several metabolic pathways. It is metabolized by enzymes such as phenylalanine ammonia-lyase and chalcone synthase, which are part of the phenylpropanoid and flavonoid biosynthetic pathways . These pathways contribute to the production of secondary metabolites with antioxidant and anti-inflammatory properties. The interaction of Mulberrofuran C with these enzymes underscores its role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Mulberrofuran C is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution enhances its bioavailability and efficacy in exerting its biological effects. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of Mulberrofuran C.
Subcellular Localization
Mulberrofuran C exhibits specific subcellular localization, which influences its activity and function. It is predominantly localized in the cytoplasm and interacts with organelles such as the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct Mulberrofuran C to specific compartments. This subcellular localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
准备方法
合成路线和反应条件
桑黄呋喃C可以通过查耳酮和脱氢异戊二烯二烯之间的热[4+2]环加成反应合成 . 查耳酮上存在氢键合的邻羟基取代基对于狄尔斯-阿尔德反应至关重要,因为它降低了反应势垒并增强了二烯和查耳酮之间的相互作用 .
工业生产方法
桑黄呋喃C的工业生产主要通过从桑树的枝叶中提取。 该过程包括干燥和粉碎植物材料,然后进行溶剂提取和纯化,以获得纯的桑黄呋喃C .
化学反应分析
反应类型
桑黄呋喃C会发生多种化学反应,包括:
氧化: 它可以被氧化形成醌和其他氧化衍生物。
还原: 还原反应可以将其转化为更还原的酚类化合物。
取代: 由于羟基的存在,它可以发生取代反应,特别是亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 亲电芳香取代反应通常在酸性条件下使用溴或硝酸等试剂。
主要生成物
这些反应产生的主要产物包括各种氧化、还原和取代的酚类化合物,它们可能具有不同的生物活性和性质。
相似化合物的比较
桑黄呋喃C与其他类似化合物进行比较,例如:
桑黄呋喃G: 另一种具有类似神经保护活性的狄尔斯-阿尔德型加合物.
桑根酮G: 一种具有相当的抗氧化和抗炎特性的化合物.
桑黄酮G: 以其抗阿尔茨海默病和抗癌活性而闻名.
桑黄呋喃C以其生物活性的独特组合及其在医药和工业中应用的多样潜力而脱颖而出。
属性
IUPAC Name |
[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGKDESIYCVAOP-UNTHUGQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999250 | |
| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77996-04-4 | |
| Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mulberrofuran C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


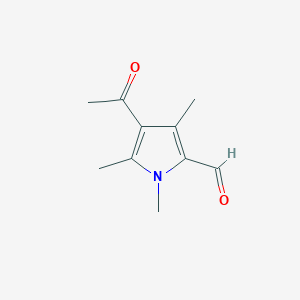

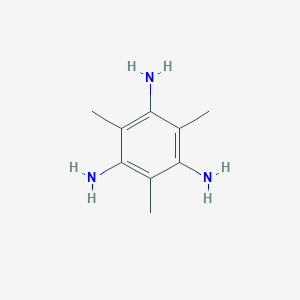
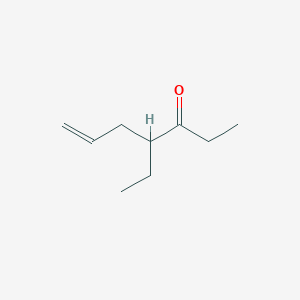

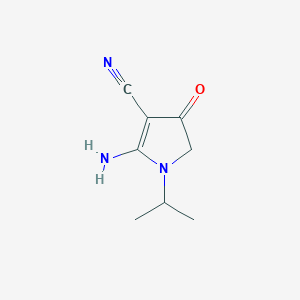
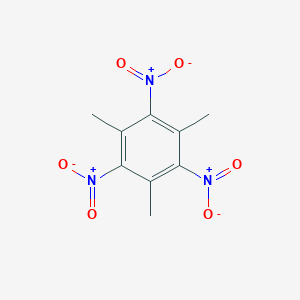
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)


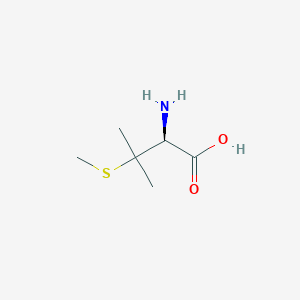

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)
